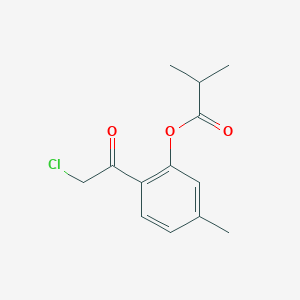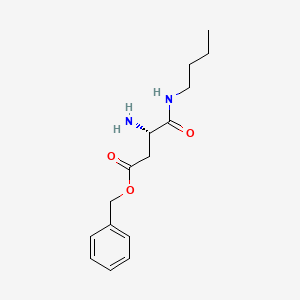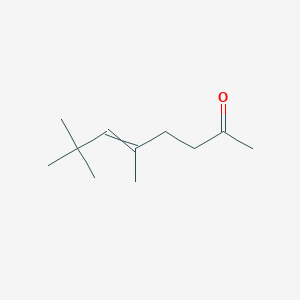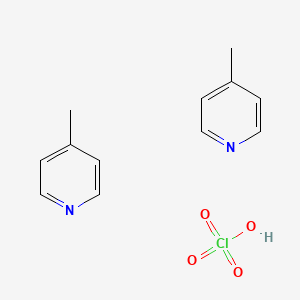
2-Ethoxy-4-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . Commonly used catalysts include toluenesulfonic acid, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide have also been employed for efficient acetalization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of silica gel or alumina as catalysts, which are non-polluting and can be easily separated from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-methyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures . The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups, facilitating specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar stability but different reactivity due to its larger ring size.
2-Ethyl-4-methyl-1,3-dioxane: Another dioxane derivative with similar chemical properties but different applications.
Uniqueness
2-Ethoxy-4-methyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a precursor in the synthesis of complex molecules .
Properties
CAS No. |
61562-03-6 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O3/c1-3-7-6-8-4-5(2)9-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
HFUQTWQDDUWWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


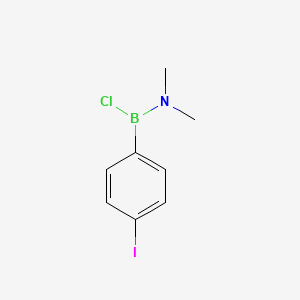
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)

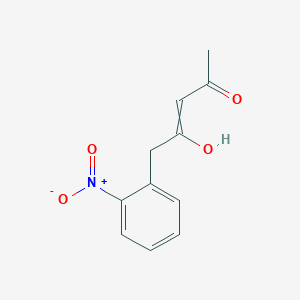
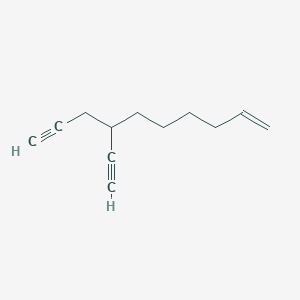
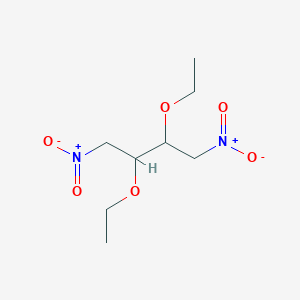
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
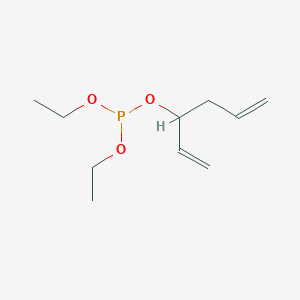
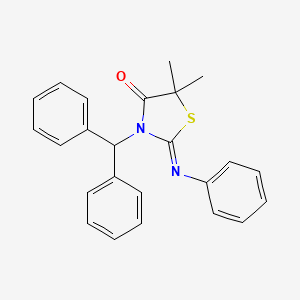
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
